2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene
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Overview
Description
2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene is a complex organic compound characterized by a triphenylene core substituted with six 10-bromodecyl groups
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene typically involves the bromination of decanol followed by its attachment to the triphenylene core. The general synthetic route includes:
Bromination of Decanol: Decanol is reacted with bromine in the presence of a catalyst to form 10-bromodecanol.
Attachment to Triphenylene: The brominated decanol is then reacted with 2,3,6,7,10,11-hexahydroxytriphenylene under specific conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the triphenylene core.
Polymerization: It can participate in polymerization reactions to form larger, more complex structures.
Common reagents used in these reactions include bases, acids, and various catalysts, depending on the desired transformation. Major products formed from these reactions vary but often include derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its use in bioimaging.
Medicine: Explored for its potential as a drug delivery agent or in diagnostic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism by which 2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene exerts its effects is primarily through its ability to interact with other molecules via its bromine atoms and the triphenylene core. These interactions can influence molecular pathways and targets, such as enzymes or receptors, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene include:
2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene: Differing by the substitution of bromodecyl groups with dimethylsilyl groups, affecting its optical properties.
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Substituted with hexyloxy groups, influencing its solubility and aggregation behavior.
2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene: Featuring hexylsulfanyl groups, which interact more strongly with the triphenylene core.
Properties
CAS No. |
847203-39-8 |
---|---|
Molecular Formula |
C78H126Br6O6 |
Molecular Weight |
1639.3 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(10-bromodecoxy)triphenylene |
InChI |
InChI=1S/C78H126Br6O6/c79-49-37-25-13-1-7-19-31-43-55-85-73-61-67-68(62-74(73)86-56-44-32-20-8-2-14-26-38-50-80)70-64-76(88-58-46-34-22-10-4-16-28-40-52-82)78(90-60-48-36-24-12-6-18-30-42-54-84)66-72(70)71-65-77(89-59-47-35-23-11-5-17-29-41-53-83)75(63-69(67)71)87-57-45-33-21-9-3-15-27-39-51-81/h61-66H,1-60H2 |
InChI Key |
XJVYZDAYXOQCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1OCCCCCCCCCCBr)OCCCCCCCCCCBr)OCCCCCCCCCCBr)OCCCCCCCCCCBr)OCCCCCCCCCCBr)OCCCCCCCCCCBr |
Origin of Product |
United States |
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